cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
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Overview
Description
Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is an organic compound with the molecular formula C20H30N2O4S. It is a carbamate derivative, which means it contains the functional group -NHCOO-. This compound is known for its unique chemical structure, which includes a cycloheptyl group, a cyclohexylsulfamoyl group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate typically involves the reaction of cycloheptyl isocyanate with 4-(cyclohexylsulfamoyl)phenol. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow system to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, can facilitate the reaction and reduce the need for hazardous reagents like phosgene. This method is environmentally friendly and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- Cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
- Cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
Uniqueness
Cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate is unique due to its cycloheptyl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
35819-78-4 |
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Molecular Formula |
C20H30N2O4S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C20H30N2O4S/c23-20(26-18-10-6-1-2-7-11-18)21-16-12-14-19(15-13-16)27(24,25)22-17-8-4-3-5-9-17/h12-15,17-18,22H,1-11H2,(H,21,23) |
InChI Key |
JDVARSLVAOVTSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Origin of Product |
United States |
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